molecular formula C₂₃H₃₀N₂O₄ B022131 Ramipril Diketopiperazine CAS No. 108731-95-9

Ramipril Diketopiperazine

Cat. No. B022131
M. Wt: 398.5 g/mol
InChI Key: KOVMAAYRBJCASY-JBDAPHQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ramipril is a long-acting angiotensin-converting enzyme (ACE) inhibitor primarily utilized in the treatment of hypertension and congestive heart failure. It operates as a prodrug, which upon ingestion undergoes enzymatic hydrolysis to form its active metabolite, ramiprilat. Ramiprilat exerts its therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating stress on the heart. Notably, during the metabolism of ramipril, a diketopiperazine derivative is formed, which is one of its significant metabolites alongside the glucuronate conjugate of ramiprilat (Meisel, Shamiss, & Rosenthal, 1994).

Synthesis Analysis

The synthesis of ramipril and its metabolites, including the diketopiperazine derivative, involves several critical steps. Initially, ramipril is synthesized through a series of chemical reactions starting from a specific precursor molecule, which then undergoes enzymatic de-esterification in the liver to produce ramiprilat. This process not only yields ramiprilat but also generates a diketopiperazine derivative as a secondary metabolite through the cleavage of the ramipril molecule (Meyer et al., 1987).

Molecular Structure Analysis

The molecular structure of ramipril diketopiperazine is characterized by a cyclic dipeptide composed of two amino acids linked through a diketopiperazine ring. This structure is essential for its biological activity, as the configuration and conformation of the diketopiperazine ring influence its interaction with biological targets and enzymes involved in ramipril metabolism. The presence of the diketopiperazine ring is a unique feature that distinguishes this metabolite from the parent compound, ramipril, and its primary metabolite, ramiprilat (Hanysova et al., 2005).

Chemical Reactions and Properties

Ramipril diketopiperazine is formed through specific chemical reactions involving the cleavage and rearrangement of the ramipril molecule. This metabolite exhibits unique chemical properties, such as stability in different pH conditions and solvents, which are critical for its biological function and pharmacokinetics. The study of these chemical reactions and properties is vital for understanding the metabolism of ramipril and the role of its diketopiperazine derivative in the drug's pharmacological profile (Hanysova et al., 2005).

Physical Properties Analysis

The physical properties of ramipril diketopiperazine, including solubility, stability, and molecular weight, play a crucial role in its pharmacokinetics and biological activity. These properties determine how the metabolite interacts with biological membranes, proteins, and enzymes, affecting its distribution, metabolism, and excretion within the body. Understanding these physical properties is essential for optimizing the therapeutic efficacy and safety of ramipril (Verho et al., 1995).

Chemical Properties Analysis

The chemical properties of ramipril diketopiperazine, such as reactivity, stability, and interactions with biological molecules, are fundamental to its role as a metabolite of ramipril. These properties influence the metabolite's ability to interact with and inhibit specific enzymes or receptors within the body, contributing to the overall pharmacological effects of ramipril. Detailed analysis of these chemical properties provides insights into the metabolic pathways of ramipril and the biological significance of its diketopiperazine derivative (Verho et al., 1995).

Scientific Research Applications

1. Carcinogenicity, Genotoxicity and Mutagenicity Study

  • Summary of Application : The degradation product of Ramipril, Ramipril Diketopiperazine (DKP), was studied for its potential carcinogenicity, genotoxicity, and mutagenicity .
  • Methods of Application : A forced ageing test under dry air was conducted for pure Ramipril to induce its degradation. The emerging degradation impurity was identified by HPLC-MS. The cancer risk of the identified Ramipril degradant was predicted using a structure-based assessment by in silico QSAR model .
  • Results : The QSAR simulation predicted that DKP could be carcinogenic and genotoxic, but this result had only moderate reliability .

2. Quality Control Tool for Hot Melt Extruded Ramipril Fixed-Dose Combination Products

  • Summary of Application : An inline Raman spectroscopic analysis method was developed as a quality control tool for hot melt extruded Ramipril fixed-dose combination products .

3. Screening of Biological Activity Assays

  • Summary of Application : The degradation product of Ramipril, Ramipril Diketopiperazine (DKP), was studied for its potential modes of carcinogenicity .
  • Methods of Application : A forced ageing test under dry air was conducted for pure Ramipril in order to induce its degradation. The emerging degradation impurity was identified by HPLC-MS. The cancer risk of the identified Ramipril degradant was predicted using a structure-based assessment by in silico QSAR model .
  • Results : The QSAR simulation predicted that DKP could be carcinogenic and genotoxic, but this result had only moderate reliability .

4. Management of Hypertension

  • Summary of Application : Ramipril is an ACE inhibitor used for the management of hypertension .
  • Methods of Application : Ramipril is indicated for the treatment of hypertension. It may be used alone or in combination with thiazide diuretics .

3. Screening of Biological Activity Assays

  • Summary of Application : The degradation product of Ramipril, Ramipril Diketopiperazine (DKP), was studied for its potential modes of carcinogenicity .
  • Methods of Application : A forced ageing test under dry air was conducted for pure Ramipril in order to induce its degradation. The emerging degradation impurity was identified by HPLC-MS. The cancer risk of the identified Ramipril degradant was predicted using a structure-based assessment by in silico QSAR model .
  • Results : The QSAR simulation predicted that DKP could be carcinogenic and genotoxic, but this result had only moderate reliability .

4. Management of Hypertension

  • Summary of Application : Ramipril is an ACE inhibitor used for the management of hypertension .
  • Methods of Application : Ramipril is indicated for the treatment of hypertension. It may be used alone or in combination with thiazide diuretics .

Safety And Hazards

According to the safety data sheet, Ramipril Diketopiperazine is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye . In case of accidental release, it is recommended to prevent further spillage or leakage if it is safe to do so .

Future Directions

Ramipril is an ACE inhibitor used for the management of hypertension and the reduction of cardiovascular mortality following myocardial infarction in hemodynamically stable patients with clinical signs of congestive heart failure . It is also used to reduce the risk of MI, stroke, and mortality in patients older than 55 with a high risk of atherosclerotic disease and major adverse cardiac events .

properties

IUPAC Name

ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVMAAYRBJCASY-JBDAPHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312563
Record name Ramipril-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ramipril Diketopiperazine

CAS RN

108731-95-9
Record name Ramipril-diketopiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108731-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramipril diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramipril-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108731-95-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMIPRIL DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3O93H26WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ramipril Diketopiperazine
Reactant of Route 2
Reactant of Route 2
Ramipril Diketopiperazine
Reactant of Route 3
Ramipril Diketopiperazine
Reactant of Route 4
Ramipril Diketopiperazine
Reactant of Route 5
Ramipril Diketopiperazine
Reactant of Route 6
Ramipril Diketopiperazine

Citations

For This Compound
57
Citations
M Verho, C Luck, WJ Stelter… - … medical research and …, 1995 - Taylor & Francis
… Excretion of inactive ramipril and ramipril-diketopiperazine accounted for less than 5% of total recovery regardless of the route of administration. In the present study there were no …
Number of citations: 42 www.tandfonline.com
L Hanyšová, M Vaclavkova, J Dohnal… - Journal of Pharmaceutical …, 2005 - Elsevier
… More then 0.2% of impurity D (ramipril–diketopiperazine) was detected in the buffer of pH 3 and pH 5. In the buffer of pH 8 there was detected more then 1% of impurity E (ramipril–diacid…
Number of citations: 47 www.sciencedirect.com
BL Hogan, M Williams, A Idiculla, T Veysoglu… - … of pharmaceutical and …, 2000 - Elsevier
… The results of the study indicated that ramipril–diketopiperazine was the only significant degradation product of ramipril in Altace capsules. It should be noted that one lot of Altace …
Number of citations: 78 www.sciencedirect.com
M De Diego, G Godoy, S Mennickent… - Journal of the Chilean …, 2010 - SciELO Chile
… A stock solution of ramipril diketopiperazine was prepared at … product identified as ramipril diketopiperazine by comparing … for acidic hydrolysis was ramipril diketopiperazine. This can …
Number of citations: 13 www.scielo.cl
DG Angeli, C Trezza - Clinical drug investigation, 2009 - Springer
… Samples were analysed for levels of ramipril and impurities (as determined by the level of the major metabolite ramipril-diketopiperazine) before and after storage under temperature-…
Number of citations: 19 link.springer.com
G Kollamaram, A Faucher, DM Croker… - Pharmaceutical …, 2018 - Springer
… Ramipril in the printed samples has transformed into ramipril diketopiperazine when stored at 40C with 75% RH, but remained stable when stored in a desiccator. Results from the …
Number of citations: 6 link.springer.com
LV Allen Jr, ML Stiles, SJ Prince… - American journal of …, 1995 - academic.oup.com
… of ramipril), and ramipril diketopiperazine (a degradation product). … for ramipril and for ramipril diketopiperazine. The equation for … ramipril diketopiperazine appear in the chromatograms. …
Number of citations: 10 academic.oup.com
GP Andrews, DS Jones, Z Senta-Loys… - International Journal of …, 2019 - Elsevier
… Offline measurements by HPLC, LC-MS and Raman spectroscopy were used to characterise RMP and its main degradation product, ramipril-diketopiperazine (RMP-DKP, impurity K). A …
Number of citations: 23 www.sciencedirect.com
N Keske, B Özay, EY Tükel, M Menteş… - Journal of Biomolecular …, 2022 - Taylor & Francis
… the Lipinski and Muegge filters, only Ramipril Diketopiperazine, Selexipag and Vilanterol showed … In conclusion, Vilanterol, Selexipag and Ramipril Diketopiperazine were selected as …
Number of citations: 4 www.tandfonline.com
G Kollamaram, DM Croker, GM Walker… - International journal of …, 2018 - Elsevier
… of Ramipril, Ramipril diketopiperazine, extruded filament, … for Ramipril, 3.5 s for Ramipril diketopiperazine, and were 10 s … of Ramipril and Ramipril diketopiperazine ranged from 243 to …
Number of citations: 285 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.